1-Benzyl-1H-indole-5-carbonitrile
Overview
Description
1-Benzyl-1H-indole-5-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-indole-5-carbonitrile consists of a benzyl group attached to an indole ring, which is further substituted with a carbonitrile group .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-1H-indole-5-carbonitrile are not well-documented, indole derivatives are known to undergo a variety of reactions. For instance, they can participate in cross-coupling reactions and can react with amines under certain conditions .Scientific Research Applications
Synthesis of Dihydroisoquinolines
- Summary : “1-Benzyl-1H-indole-5-carbonitrile” can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
- Methods : This involves a three-component coupling reaction catalyzed by silver and L-proline .
- Results : The outcome of this reaction is the synthesis of dihydroisoquinolines .
Preparation of Benzoyl Indoles
- Summary : “1-Benzyl-1H-indole-5-carbonitrile” can be used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .
- Methods : This involves a chemoselective and regioselective reaction .
- Results : The outcome of this reaction is the preparation of benzoyl indoles .
Treatment of Metabolic Syndrome and IDDM
- Summary : “1-Benzyl-1H-indole-5-carbonitrile” can be used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and Insulin-Dependent Diabetes Mellitus (IDDM) .
- Methods : This involves the preparation of novel PPARα/γ dual agonists .
- Results : The outcome of this reaction is potential treatment options for metabolic syndrome and IDDM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzylindole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCSETGZSGBGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583016 | |
Record name | 1-Benzyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indole-5-carbonitrile | |
CAS RN |
80531-13-1 | |
Record name | 1-Benzyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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